2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid involves multiple steps, including chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation processes, yielding high total yields under mild reaction conditions with conveniently available reagents (Lu Xin-y, 2013). Such methods provide a potential route for the large-scale syntheses of cyclopropane-carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane-1-carboxylic acid derivatives, including 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, is characterized by X-ray crystal structure analysis, showing that the cyclopropane rings possess Z-configuration and that the carbonyl oxygen of the methoxycarbonyl moiety adopts a synperiplanar conformation with respect to the midpoint of the distal bond of the cyclopropane ring (M. Cetina et al., 2004).
Chemical Reactions and Properties
The reactivity and transformation of cyclopropane-1-carboxylic acid derivatives can be influenced significantly by their structural configuration. For instance, one-electron oxidation of derivatives leads to the formation of radical cations or radical zwitterions, undergoing decarboxylation as a side-chain fragmentation pathway. The rate of these reactions can vary based on structural effects and pH (M. Bietti & A. Capone, 2008).
Physical Properties Analysis
The study of physical properties, such as solubility, melting point, and crystalline structure, is crucial for understanding the behavior of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid and its derivatives. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), although specific studies on these aspects were not directly found in the searched papers.
Chemical Properties Analysis
The chemical properties of 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, including reactivity, stability, and functional group reactions, are pivotal for its application in synthesis and material development. The esterification reactions, polymerization potential, and radical reactivity offer insights into its versatility in chemical synthesis (N. Moszner et al., 1999).
Scientific Research Applications
Synthesis of Novel Derivatives : This compound has been utilized in the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, showing potential in medicinal chemistry (Cetina et al., 2004).
Flavor and Fragrance Industry : It's been involved in the synthesis of new tobacco flavors, like 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, showcasing its application in the flavor and fragrance industry (Lu Xin-y, 2013).
Polymer Science : This compound is used in the synthesis and radical polymerization of bi- and trifunctional 2-vinylcyclopropanes, leading to the production of crosslinked polymers, which are important in materials science and engineering (Moszner et al., 1997).
Chemical Reactions Study : It has been used in studies to understand the reaction of electron-deficient cyclopropane derivatives with various reagents, contributing to the fundamental understanding of chemical reaction mechanisms (Chen et al., 2005).
Pharmaceutical Synthesis : This compound plays a role in the synthesis of pharmaceuticals, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, indicating its relevance in drug development (Zhou et al., 2021).
Material Science Applications : The compound is used in the polymerization of cyclic monomers, contributing to the development of new materials with specific properties (Moszner et al., 1999).
Carbene Chemistry : It's involved in the study of carbene chemistry, especially in understanding the effect of neighboring carboxylate groups on arylcarbene reactivity, which is critical in organic synthesis (Tomioka et al., 1985).
Synthesis of Optically Active Compounds : This compound is utilized in the synthesis of optically active compounds, like 2,3-methanopipecolic acid, which has implications in the field of chiral chemistry (Matsumura et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-methoxycarbonylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRAJLZEAOBJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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